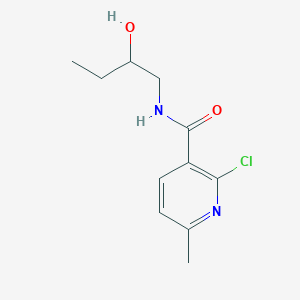
dichlorocobalt;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{36})H({30})Cl({2})CoP({2}). It is a blue powder that is primarily used in research and industrial applications. This compound is notable for its role in organometallic chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorocobalt;triphenylphosphanium can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine. The reaction typically involves dissolving cobalt(II) chloride in an appropriate solvent such as ethanol or acetone, followed by the addition of triphenylphosphine. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the desired complex. The product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorocobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlorocobalt;triphenylphosphanium has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is employed in the synthesis of fine chemicals and in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which dichlorocobalt;triphenylphosphanium exerts its effects involves coordination chemistry principles. The cobalt center can undergo various oxidation states, allowing it to participate in redox reactions. The triphenylphosphine ligands stabilize the cobalt center and facilitate its interaction with substrates. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which is crucial in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Dichlorocobalt;triphenylphosphanium is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds with palladium, nickel, or platinum, the cobalt complex exhibits distinct reactivity and stability profiles. This makes it particularly valuable in certain catalytic applications where other metals may not perform as effectively .
Eigenschaften
IUPAC Name |
dichlorocobalt;triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPFIIIFJLFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2CoP2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
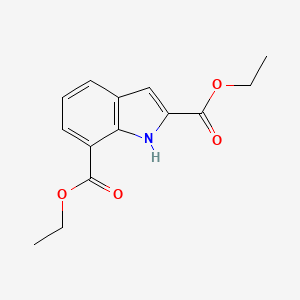
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
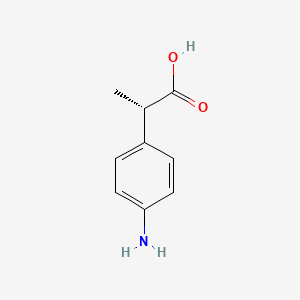
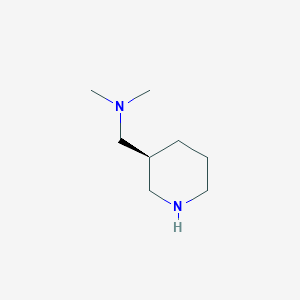
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
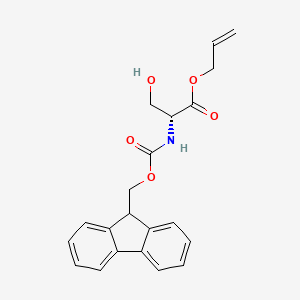
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
